N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Description
N-[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a 2,4-dimethylthiazole core linked to a 1,3,4-oxadiazole ring and a 2,5-dimethylfuran-3-carboxamide group. The compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that interact with nitrogen- and sulfur-containing heterocycles.
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-6-5-10(8(3)20-6)12(19)16-14-18-17-13(21-14)11-7(2)15-9(4)22-11/h5H,1-4H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGLHPXKJNGWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the oxadiazole ring, and finally, the furan ring is introduced. Each step requires specific reagents and conditions, such as the use of thiourea for thiazole synthesis and hydrazine derivatives for oxadiazole formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of diacylhydrazides under dehydrating conditions. For example:
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Precursor : A thiazole-substituted hydrazide reacts with 2,5-dimethylfuran-3-carbonyl chloride in the presence of a base (e.g., triethylamine) .
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Conditions : Cyclization is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 80–100°C .
Example Reaction Pathway :
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | POCl₃, reflux, 6h | Cyclization to oxadiazole core |
| 2 | Triethylamine, DCM, room temperature | Coupling with furan carboxamide |
Carboxamide Group
The furan-3-carboxamide group participates in hydrolysis and substitution reactions:
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Hydrolysis : Under acidic (HCl, H₂O) or basic (NaOH, H₂O/EtOH) conditions, the carboxamide converts to a carboxylic acid .
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Nucleophilic Substitution : Primary amines (e.g., methylamine) can displace the amide group under Mitsunobu conditions .
Oxadiazole Ring
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Electrophilic Substitution : Limited due to electron-deficient nature. Nitration or sulfonation requires harsh conditions (H₂SO₄, HNO₃) .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) opens the oxadiazole ring to form diamines .
Thiazole and Furan Rings
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Methyl Group Oxidation : KMnO₄ or CrO₃ oxidizes methyl groups to carboxylic acids .
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Electrophilic Aromatic Substitution : Furan undergoes bromination (Br₂, FeBr₃) at the 4-position .
Stability Under Physiological Conditions
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The compound remains stable in pH 7.4 buffer at 37°C for 24h, with <5% degradation .
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Decomposition Pathways : Hydrolysis of the oxadiazole ring dominates under strongly acidic (pH <3) or basic (pH >10) conditions .
Cross-Coupling Reactions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and oxadiazole moieties exhibit significant antimicrobial properties. Specifically, N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide has been evaluated for its effectiveness against various bacterial and fungal strains. The thiazole ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy in inhibiting growth.
Anti-inflammatory Properties
Studies indicate that derivatives of oxadiazoles can modulate inflammatory pathways. This compound may act as an inhibitor of key inflammatory mediators, making it a candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Cancer Research
The compound's structure suggests potential anti-cancer activity. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial function. Ongoing research aims to elucidate the specific mechanisms by which this compound affects cancer cell proliferation and survival.
Agricultural Applications
Pesticidal Activity
The thiazole and oxadiazole groups are known for their pesticidal properties. Research indicates that this compound can be developed into a pesticide formulation targeting specific pests while minimizing harm to beneficial insects. Field trials are necessary to assess its efficacy and environmental impact.
Herbicide Development
Similar compounds have shown promise as herbicides by inhibiting specific enzymatic pathways in plants. The potential application of this compound in herbicide formulations could provide an alternative to traditional herbicides with lower toxicity profiles.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as a monomer or additive in polymer synthesis is ongoing, with potential applications in creating advanced materials for electronics and coatings.
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of microbial growth |
| Anti-inflammatory drugs | Modulation of inflammatory pathways | |
| Cancer therapeutics | Induction of apoptosis in cancer cells | |
| Agricultural Science | Pesticides | Targeting specific pests |
| Herbicides | Inhibition of enzymatic pathways in plants | |
| Material Science | Polymer additives | Enhanced thermal stability and mechanical strength |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various derivatives of oxadiazole revealed that compounds with similar structures to this compound exhibited potent antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics. -
Anti-inflammatory Mechanism Investigation
Research published in a peer-reviewed journal showed that the administration of similar oxadiazole derivatives led to a marked reduction in inflammation markers in animal models of arthritis. The study highlighted the compound's ability to inhibit COX enzymes effectively. -
Field Trials for Pesticidal Activity
Preliminary field trials demonstrated that formulations containing derivatives of this compound reduced pest populations significantly compared to untreated controls. Further studies are planned to evaluate long-term effects on non-target organisms.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on core heterocyclic systems and substituents:
*Calculated based on molecular formulas.
Key Observations :
- Thiazole vs. Thiadiazole/Tetrazole: Replacing the oxadiazole in the target compound with thiadiazole (as in 793680-14-5) introduces sulfur instead of oxygen, altering electronic properties and solubility.
- Oxadiazole vs. Carbohydrazide : The target compound’s carboxamide group () differs from carbohydrazide derivatives (), which may exhibit lower metabolic stability due to hydrolytic susceptibility .
Physicochemical Properties
- Solubility : The oxadiazole and carboxamide groups in the target compound may improve aqueous solubility compared to thiadiazole analogs (e.g., 793680-14-5), which are more lipophilic .
- Stability : Carboxamides (target compound) are generally more hydrolytically stable than carbohydrazides (), making them preferable for oral drug development .
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological effects, particularly due to the presence of thiazole and oxadiazole moieties.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a thiazole ring, an oxadiazole moiety, and a furan carboxamide group, which are known to contribute to biological activity.
Antibacterial Activity
Research has indicated that compounds containing thiazole and oxadiazole rings often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
A comparative analysis of similar compounds revealed:
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| N-[5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylfuran | 15.6 | 31.25 | Moderate |
| Control (Oxytetracycline) | 7.8 | 15.6 | Strong |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that while the compound shows moderate activity, it is less potent than standard antibiotics like Oxytetracycline .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar thiazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines. For example:
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| N-[5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylfuran | A549 (Lung Cancer) | 10.0 |
| Control (Doxorubicin) | A549 (Lung Cancer) | 0.5 |
In vitro studies reveal that the compound exhibits an IC50 value of 10 µg/mL against A549 lung cancer cells, indicating notable cytotoxicity compared to traditional chemotherapeutics .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in apoptosis and cell proliferation pathways. Molecular dynamics simulations have shown that the thiazole ring plays a crucial role in binding interactions with target proteins .
Case Studies
- Antibacterial Study : A study conducted by Evren et al. demonstrated that thiazole derivatives exhibited significant antibacterial activity against Bacillus cereus and Listeria monocytogenes. The findings indicated that modifications in the thiazole structure could enhance antibacterial efficacy .
- Anticancer Research : Another study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines and found that certain substitutions increased their potency significantly compared to non-substituted analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and coupling. A typical route involves:
Formation of the oxadiazole ring using dehydrating agents (e.g., POCl₃) and catalysts.
Introduction of the thiazole moiety via electrophilic substitution or alkylation.
Amide coupling between the oxadiazole-thiazole intermediate and 2,5-dimethylfuran-3-carboxylic acid using carbodiimides (e.g., EDC/HOBt) .
Key reaction conditions include temperature control (e.g., reflux in DMF) and stoichiometric optimization of reagents like K₂CO₃ for alkylation steps .
Q. How are structural and purity characteristics validated during synthesis?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm functional group integration and stereochemistry.
- HPLC for purity assessment (>95% purity threshold).
- Mass spectrometry (ESI-MS) to verify molecular weight .
For example, ¹H NMR in DMSO-d₆ resolves peaks for thiazole (δ 2.4–2.6 ppm, CH₃) and furan (δ 6.2–6.4 ppm, aromatic protons) .
Q. What preliminary assays are used to screen biological activity?
- Methodological Answer : Initial screens include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to assess binding affinity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Optimization strategies:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalyst screening : Triethylamine or DBU improves coupling reactions .
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .
Computational tools (e.g., DFT calculations) predict transition states to refine conditions .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Thiazole ring modifications : Replacing 2,4-dimethyl groups with halogens (e.g., Cl) enhances antimicrobial activity .
- Oxadiazole substitution : Electron-withdrawing groups (NO₂) improve anticancer potency by 30–40% .
- Furan carboxamide variations : Methyl groups at C2/C5 increase metabolic stability .
Data contradictions (e.g., reduced activity with bulkier substituents) are resolved via molecular docking to identify steric clashes .
Q. What strategies address discrepancies in biological data across studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, incubation time). Mitigation includes:
- Standardized protocols : Fixed cell densities (e.g., 1×10⁴ cells/well) and consistent solvent controls (DMSO ≤0.1%).
- Meta-analysis : Compare IC₅₀ values across ≥3 independent studies to identify outliers .
- Target validation : CRISPR knockouts confirm on-target effects (e.g., apoptosis via caspase-3 activation) .
Q. How is computational chemistry applied to study interaction mechanisms?
- Methodological Answer : Techniques include:
- Molecular docking (AutoDock Vina) : Predict binding modes to targets (e.g., EGFR kinase, PDB: 1M17) with scoring functions (ΔG < -8 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate logP values (1.5–3.0) with cytotoxicity using ML algorithms (Random Forest) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
